REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:5])([CH3:4])[CH3:3].[Mg].II.Br[CH2:10][CH2:11][CH:12]=[CH2:13]>O1CCCC1>[CH3:1][C:2]([CH3:5])([CH3:4])[CH2:3][CH2:13][CH2:12][CH:11]=[CH2:10]
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
BrCCC=C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at such a rate so as to maintain the solvent
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
decanted from the residual magnesium under nitrogen into a fresh flask
|
Type
|
ADDITION
|
Details
|
The solution was diluted with dry tetrahydrofuran (150 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to -20° C. under an atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
treated with cuprous bromide dimethyl sulphide complex
|
Type
|
STIRRING
|
Details
|
stirred at -20° C. for 16 hours
|
Duration
|
16 h
|
Type
|
WAIT
|
Details
|
at 20° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture as quenched with saturated aqueous ammonium chloride solution (10 ml)
|
Type
|
ADDITION
|
Details
|
diluted with ether (200 ml)
|
Type
|
WASH
|
Details
|
washed with an aqueous solution of ammonia (2×200 ml of 10%)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled at atmospheric pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |